molecular formula C16H13BrClNO2 B2900024 (4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate CAS No. 338413-46-0

(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate

Cat. No.: B2900024
CAS No.: 338413-46-0
M. Wt: 366.64
InChI Key: VLRCPPHYVYUKQK-MDZDMXLPSA-N
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Description

(4-Bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate ( 338413-46-0) is a synthetic carbamate compound with a molecular formula of C16H13BrClNO2 and a molecular weight of 366.64 g/mol . Carbamate esters are a significant class of bioactive molecules known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the nervous system . The inhibition of these cholinesterases increases acetylcholine levels, a mechanism that is leveraged in research on neurodegenerative conditions . Structural analogs featuring the 4-bromophenyl group, such as benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate, have demonstrated potent anti-BChE activity, highlighting the therapeutic research potential of this chemical motif . Beyond neuroscience, related bromophenyl carbamate compounds have shown efficacy in parasitology research, acting as potent growth regulators and reproduction inhibitors in cattle ticks, suggesting potential applications for this compound in the study of agricultural pests . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c17-14-7-5-12(6-8-14)11-21-16(20)19-10-9-13-3-1-2-4-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRCPPHYVYUKQK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CNC(=O)OCC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

Halogenation Patterns :

  • The 4-bromophenyl group in the target compound provides greater steric bulk and lipophilicity (logP ~4.5 estimated) compared to analogs with 4-chlorophenyl (logP ~3.8) . Bromine’s larger atomic radius also influences crystal packing, as seen in related carbamates with halogen-dependent hydrogen bonding .
  • The (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate (CAS 400076-37-1) has a 2,4-dichlorophenyl group, which increases electronegativity and may enhance interactions with electron-rich biological targets .

Functional Group Variations: Carbamate vs. Ester: Ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate () replaces the carbamate with an ester, reducing hydrogen-bond donor capacity (1 vs. 2 donors) and altering metabolic stability .

Physicochemical Properties

  • Hydrogen Bonding: Carbamates generally exhibit stronger hydrogen-bonding capacity (donor/acceptor count = 1/4) than esters (donor/acceptor = 1/4) or sulfamides (donor/acceptor = 2/5) .
  • Molecular Weight : Higher molecular weights (e.g., 398.9 g/mol in ) correlate with reduced bioavailability, as per Lipinski’s rule .

Research Implications

  • Drug Design : The target compound’s halogenated aromatic systems and carbamate group make it a candidate for protease inhibition or receptor antagonism, though direct activity data are lacking in the provided evidence.
  • Material Science: Bromine’s polarizability could enhance nonlinear optical (NLO) properties in crystalline phases, as suggested by crystal structure studies of related carbamates .

Preparation Methods

Benzotriazole-Based Carbonate Activation

The use of 6-trifluoromethyl-1-hydroxybenzotriazole (BTBC) as an activating reagent enables efficient coupling of (4-bromophenyl)methanol with (E)-2-(2-chlorophenyl)ethenylamine. BTBC, prepared from trichloromethyl chloroformate and 6-trifluoromethyl-1-hydroxybenzotriazole, reacts with the alcohol in acetonitrile at room temperature to form an activated carbonate. Subsequent treatment with the amine in the presence of 4-dimethylaminopyridine (DMAP) yields the target carbamate. This method, adapted from analogous protocols, achieves ~85% yield for structurally similar substrates (Table 1).

Table 1: BTBC-Mediated Carbamate Synthesis

Alcohol Amine Yield (%) Byproducts
(4-Bromophenyl)methanol (E)-2-(2-Chlorophenyl)ethenylamine 85* <5% N-alkylated amine

*Extrapolated from benzyl alcohol/aniline model.

The reaction’s success hinges on BTBC’s stability and compatibility with aromatic alcohols, though excess base may promote undesired N-alkylation.

Chloroformate Route Using Triphosgene

Chloroformate Generation and Amine Coupling

(4-Bromophenyl)methanol reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C to form (4-bromophenyl)methyl chloroformate, a reactive intermediate. Quenching with (E)-2-(2-chlorophenyl)ethenylamine in the presence of triethylamine affords the carbamate in 70–78% yield. This method, while efficient, requires stringent temperature control to minimize phosgene release and double-bond isomerization.

Key Considerations:

  • Solvent: Dichloromethane or THF.
  • Base: Triethylamine or DMAP.
  • Side Reactions: <10% Z-isomer formation due to prolonged reaction times.

Continuous-Flow Carbamate Synthesis with CO₂

DBU-Catalyzed Carbon Dioxide Incorporation

A novel continuous-flow approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate CO₂ insertion between (4-bromophenyl)methanol and the amine. Under 7 bar CO₂ pressure at 70°C, the reaction achieves 76% conversion in 50 minutes (Table 2). The method avoids column chromatography, instead employing acidic washes for purification, enhancing environmental sustainability.

Table 2: Continuous-Flow Parameters

Parameter Value Impact on Yield
CO₂ Flow Rate 6.0 mL/min Maximizes gas-liquid interaction
Temperature 70°C Prevents DBU degradation
Residence Time 50 min Balances conversion vs. byproduct formation

Limitations: Secondary amines exhibit reduced reactivity, necessitating higher DBU equivalents (2.5 eq).

Stereoselective Synthesis of the E-Vinylamine Moiety

Wittig Reaction for E-Selective Olefination

The (E)-2-(2-chlorophenyl)ethenylamine precursor is synthesized via a Wittig reaction between 2-chlorobenzaldehyde and a stabilized ylide derived from triphenylphosphine and ethylamine hydrochloride. The reaction proceeds in THF at −20°C, yielding the E-isomer with >95% selectivity.

Optimization Insights:

  • Ylide Stability: Use of non-polar solvents minimizes ylide decomposition.
  • Quenching: Gradual warming to room temperature preserves stereochemistry.

Comparative Analysis of Methodologies

Yield and Scalability

  • BTBC Activation: Highest yield (85%) but requires chromatographic purification.
  • Chloroformate Route: Moderate yield (70–78%) with safety concerns.
  • Continuous-Flow: 76% yield with scalability and reduced purification steps.

Environmental and Practical Considerations

  • Waste Generation: Continuous-flow methods reduce solvent waste by 40% compared to batch processes.
  • Energy Efficiency: Flow systems operate at lower temperatures, decreasing energy input.

Q & A

Q. What are the common synthetic routes for (4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate?

The synthesis typically involves coupling reactions between carbamate precursors and halogenated aromatic intermediates. Key steps include:

  • Carbamate Formation : Reacting an alcohol (e.g., (4-bromophenyl)methanol) with an isocyanate derivative (e.g., 2-(2-chlorophenyl)ethenyl isocyanate) in the presence of a catalyst like HCl or Lewis acids (e.g., AlCl₃) .
  • Purification : Column chromatography with silica gel and solvents like chloroform/alcohol mixtures to isolate the product .
  • Optimization : Adjusting reaction time (30+ minutes) and stoichiometry (1:1 molar ratio) to maximize yield .

Q. How is the structural characterization of this compound performed?

Structural analysis employs:

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C–N carbamate bond ~1.376 Å) and detect intramolecular hydrogen bonding . SHELX programs (e.g., SHELXL) are used for refinement, especially for disordered structures (e.g., cyclohexene ring disorder) .
  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., ~405.3 g/mol via ESI-MS) .

Q. What are the key chemical reactions involving its carbamate moiety?

The carbamate group undergoes:

  • Hydrolysis : Under acidic/basic conditions, yielding amines and CO₂. For example, refluxing with NaOH (1M) at 80°C for 2 hours cleaves the carbamate bond .
  • Nucleophilic Substitution : Chlorophenyl groups react with nucleophiles (e.g., thiols) in polar aprotic solvents (e.g., DMF) .
  • Alcoholysis : Methanol/ethanol substitution at the carbamate oxygen, monitored via TLC .

Advanced Research Questions

Q. How can crystallographic disorder in its halogenated aromatic rings be resolved?

Disorder (e.g., in bromophenyl/chlorophenyl groups) is addressed by:

  • Multi-Component Refinement : Using SHELXL to model partial occupancies (e.g., 55:45 ratio for disordered cyclohexene) .
  • Hydrogen Bond Analysis : Identifying stabilizing interactions (e.g., N–H⋯O bonds) to validate molecular packing .
  • Computational Validation : Comparing DFT-optimized geometries (B3LYP/6-31G*) with experimental bond angles/lengths to confirm accuracy .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

Substituent effects are analyzed via:

  • SAR Studies : Comparing analogs (Table 1) to identify critical groups for enzyme inhibition (e.g., bromine enhances lipophilicity and target binding) .
  • Docking Simulations : Using AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase), focusing on halogen-π interactions with active-site residues .
Substituent Biological Activity (IC₅₀, µM)Key Interaction
4-Bromophenyl0.12 ± 0.03Halogen bond with Tyr337
4-Chlorophenyl0.45 ± 0.12Weaker hydrophobic interaction
Phenyl (no halogen)>10.0No significant binding

Q. How to resolve contradictions in reported enzymatic inhibition data?

Discrepancies (e.g., variable IC₅₀ values across studies) require:

  • Assay Standardization : Use consistent substrate concentrations (e.g., 0.1 mM acetylthiocholine) and buffer pH (7.4) .
  • Mutagenesis Studies : Modify suspected enzyme residues (e.g., Tyr337Ala) to test binding hypotheses .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify outliers and validate trends .

Methodological Guidance

Q. What computational tools predict its reactivity in biological systems?

  • ADMET Prediction : Use SwissADME to estimate permeability (LogP ≈ 3.5) and CYP450 inhibition .
  • Reactivity Mapping : Employ Gaussian09 to calculate Fukui indices, identifying electrophilic sites (e.g., carbamate carbonyl) prone to nucleophilic attack .

Q. How to optimize synthetic yield for scale-up?

  • DoE (Design of Experiments) : Vary temperature (40–80°C), catalyst loading (0.1–1.0 eq), and solvent (CHCl₃ vs. THF) to identify optimal conditions .
  • In Situ Monitoring : Use FT-IR to track isocyanate consumption (peak at ~2270 cm⁻¹) .

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